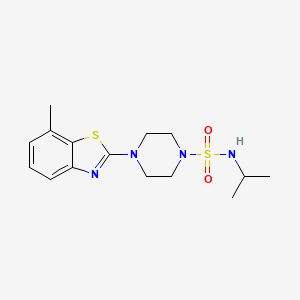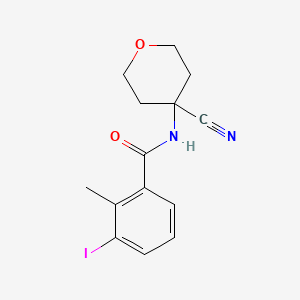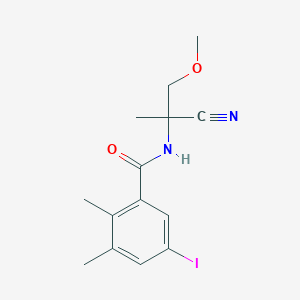![molecular formula C14H13N5O2S B7053041 7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide](/img/structure/B7053041.png)
7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide typically involves a multi-step process. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. The ester group is then hydrolyzed, and the resulting carboxylic acids are amidated with primary and secondary aliphatic amines to furnish the final product .
Chemical Reactions Analysis
7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolo[1,5-a]pyrimidine ring.
Cyclization: Cyclization reactions can be performed to form additional ring structures, enhancing the compound’s biological activity.
Scientific Research Applications
7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: It is explored for its potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s photophysical properties are attributed to the electron-donating groups at position 7 on the fused ring, which enhance absorption and emission behaviors .
Comparison with Similar Compounds
Similar compounds to 7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with significant cytotoxic activities against various cancer cell lines.
Indole derivatives: These compounds exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific structural features and the presence of the thiophen-3-ylmethyl group, which enhances its biological activity and photophysical properties .
Properties
IUPAC Name |
7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-18(7-9-3-5-22-8-9)14(21)11-2-4-16-13-10(12(15)20)6-17-19(11)13/h2-6,8H,7H2,1H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBPFHWPNKKYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=CC=NC3=C(C=NN23)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidin-1-yl]-2-[(2-methylpyrazol-3-yl)methoxy]ethanone](/img/structure/B7052961.png)
![1-[4-(2-Chloro-4-fluorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7052967.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7052974.png)
![3-(4-chloro-2,3-dihydro-1H-inden-1-yl)-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1-methylurea](/img/structure/B7052977.png)
![N-[1-(3-bromopyridin-4-yl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7052991.png)
![4-[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7052996.png)
![N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide](/img/structure/B7053003.png)
![5-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7053010.png)

![5-[2,3-Dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7053022.png)


![7-N-[[1-(thiophen-2-ylmethyl)piperidin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide](/img/structure/B7053045.png)

